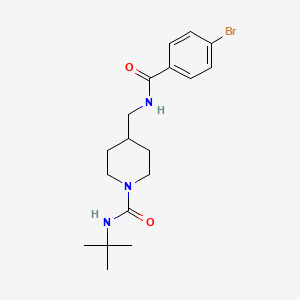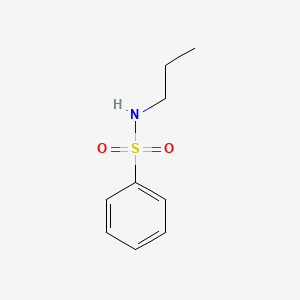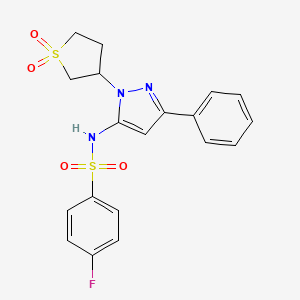![molecular formula C21H22N2O4S2 B2608877 N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207040-40-1](/img/structure/B2608877.png)
N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, also known as EHT 1864, is a small molecule inhibitor that has been developed to target the Rho family of small GTPases. These proteins play a crucial role in regulating cell migration, proliferation, and survival, and their dysregulation has been implicated in a variety of diseases, including cancer, neurological disorders, and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis through Gewald Reaction
The Gewald reaction, a well-established method for synthesizing thiophene derivatives, highlights the utility of thiophene-based compounds in organic synthesis. A study detailed a four-component Gewald reaction under organocatalyzed aqueous conditions, leading to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing the potential for developing various thiophene-based compounds for further applications (Abaee & Cheraghi, 2013).
Anti-Proliferative Activity
Research on thiophene derivatives has identified pronounced anti-proliferative activity and tumor cell selectivity. One study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes discovered a novel class of tumor-selective compounds that inhibit specific tumor cell types, such as leukemia/lymphoma, with significant selectivity and potency (Thomas et al., 2017).
Catalyzed Domino Reactions for Synthesis
A KIO3-catalyzed domino reaction involving C-H sulfenylation and subsequent C-N-cleavage-based C-O bond formation was reported, enabling the synthesis of 3-sulfenylated chromones from 2-hydroxyphenyl-functionalized enaminones and thiophenols. This reaction, performed under metal-free conditions, underscores the versatility of thiophene derivatives in synthesizing complex molecules (Zhong et al., 2017).
Antimicrobial Activities
Thiophene derivatives have been explored for their antimicrobial properties. A study on the synthesis of thiazoles and their fused derivatives, including thiophene variants, revealed antimicrobial activities against bacterial and fungal isolates, indicating the potential for developing new antimicrobial agents (Wardkhan et al., 2008).
Application in Membrane Electrodes
The use of sulipride drug derivatives, related to thiophene-based compounds, for the development of PVC-based Zn2+-selective electrodes showcases the application of these compounds in analytical chemistry for the detection of metal ions. The electrodes demonstrated excellent selectivity and response time, highlighting the versatility of thiophene derivatives in sensor technology (Saleh & Gaber, 2001).
Eigenschaften
IUPAC Name |
N-(3-ethylphenyl)-3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-15-6-5-7-16(14-15)22-21(24)20-19(12-13-28-20)29(25,26)23(2)17-8-10-18(27-3)11-9-17/h5-14H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVBOGCWJWPNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2608797.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline](/img/structure/B2608798.png)
![N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide](/img/structure/B2608800.png)

![[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine](/img/structure/B2608805.png)


![1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2608809.png)

![3-[(4-chlorophenyl)sulfanyl]-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2608811.png)
![2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2608812.png)

![10-Oxobicyclo[4.3.1]decane-8-carboxylic acid](/img/structure/B2608816.png)